2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxybutan-2-yl)acetamide
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Overview
Description
2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxybutan-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro group, a diethylphenyl group, and a methoxybutyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxybutan-2-yl)acetamide typically involves multiple steps:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the diethylphenyl group: This step might involve Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Addition of the methoxybutyl group: This can be done through nucleophilic substitution or other alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybutyl group.
Reduction: Reduction reactions could target the chloro group or the acetamide moiety.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted acetamides.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a biochemical probe.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of agrochemicals, polymers, or other industrial materials.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,6-diethylphenyl)acetamide: Lacks the methoxybutyl group.
N-(2,6-diethylphenyl)-N-(1-methoxybutan-2-yl)acetamide: Lacks the chloro group.
2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide: Has a methyl group instead of the methoxybutyl group.
Uniqueness
2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxybutan-2-yl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
CAS No. |
61874-12-2 |
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Molecular Formula |
C17H26ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxybutan-2-yl)acetamide |
InChI |
InChI=1S/C17H26ClNO2/c1-5-13-9-8-10-14(6-2)17(13)19(16(20)11-18)15(7-3)12-21-4/h8-10,15H,5-7,11-12H2,1-4H3 |
InChI Key |
NGMBJYRYCIKNSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(C(CC)COC)C(=O)CCl |
Origin of Product |
United States |
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